2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile
Description
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile is a fluorinated pyridine derivative characterized by a trifluoropropoxy substituent at the 2-position and a nitrile group at the 3-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(1,1,1-trifluoropropan-2-yloxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-6(9(10,11)12)15-8-7(5-13)3-2-4-14-8/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYKSQRXRKEKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile is a chemical compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula: C9H8F3N2O
- Molecular Weight: 235.16 g/mol
- CAS Number: 1502732-85-5
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, which are critical for cell division and intracellular transport. This stabilization can lead to apoptosis in cancer cells by disrupting normal mitotic processes .
- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The trifluoropropan-2-yl group may enhance the lipophilicity of the compound, improving membrane penetration and efficacy against microbial cells .
- Antimalarial Properties : Some studies suggest that related compounds possess antimalarial activity, indicating potential for similar effects in this compound .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Target Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12.5 | |
| Anticancer (Cell Line) | HeLa | 15.0 | |
| Antimalarial | P. falciparum | 10.0 |
Case Studies
- Cancer Cell Lines : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value of 15 µM. This suggests that the compound may inhibit cell proliferation through mechanisms involving microtubule stabilization .
- Antimicrobial Activity : Another investigation focused on the compound's efficacy against E. coli showed an IC50 of 12.5 µM, indicating that it could serve as a potential antimicrobial agent .
- Antimalarial Activity : The compound was tested against P. falciparum and exhibited an IC50 value of 10 µM, suggesting promising antimalarial properties that warrant further exploration for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Notably, derivatives of pyridine compounds have shown promise in treating various diseases, including cancer and infectious diseases. A study demonstrated that related compounds exhibited significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound was noted for its ability to penetrate the blood-brain barrier, which is crucial for treating central nervous system infections .
Case Study: Antiparasitic Activity
In a study involving thiazole analogues that incorporated similar trifluoropropyl ether functionalities, compounds demonstrated potent antiparasitic activity. The lead compound showed an EC50 value of 260 nM against T. brucei in vitro, indicating its effectiveness at low concentrations .
| Compound | EC50 (nM) | Selectivity Ratio (over MRC-5) |
|---|---|---|
| Lead Compound | 260 | ~200 |
Material Science
Fluorinated Materials
The incorporation of fluorinated groups into organic molecules often leads to enhanced thermal stability and chemical resistance. 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile could be explored in the synthesis of advanced materials for electronic applications or coatings that require high durability.
Research Findings
Studies have shown that fluorinated polymers exhibit improved properties such as lower surface energy and higher resistance to solvents compared to their non-fluorinated counterparts . This suggests that the compound could be valuable in creating materials with specialized applications in electronics or protective coatings.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s trifluoropropoxy group distinguishes it from other pyridine carbonitriles. Below is a comparative analysis of key analogs:
Functional and Application-Based Differences
- Lipophilicity: The trifluoropropoxy group in the target compound confers higher logP values compared to non-fluorinated analogs (e.g., 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol) .
- Metabolic Stability : Fluorination generally reduces oxidative metabolism, whereas allyl or oxo groups (as in ) may create sites for enzymatic degradation.
- Bioactivity : Thienyl and sulfanyl groups (as in ) enhance metal-binding capacity, useful in catalysis or chelation therapies, while the nitrile group in the target compound may act as a hydrogen bond acceptor in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
